molecular formula C16H28N2O2 B13218557 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13218557
M. Wt: 280.41 g/mol
InChI Key: SJJGJODWINHVJZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a tert-butyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment to the Cyclohexanol Core: The oxadiazole moiety is then linked to the cyclohexanol core via a suitable linker, often through alkylation or acylation reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexanol core can undergo oxidation to form ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various alkyl or aryl-substituted cyclohexanol derivatives.

Scientific Research Applications

2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

The presence of both the hydroxyl group and the oxadiazole ring in 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol provides a unique combination of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

2-tert-butyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C16H28N2O2/c1-11(2)14-17-13(20-18-14)10-16(19)9-7-6-8-12(16)15(3,4)5/h11-12,19H,6-10H2,1-5H3

InChI Key

SJJGJODWINHVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCCCC2C(C)(C)C)O

Origin of Product

United States

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